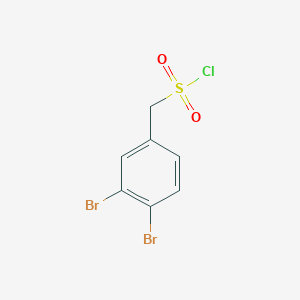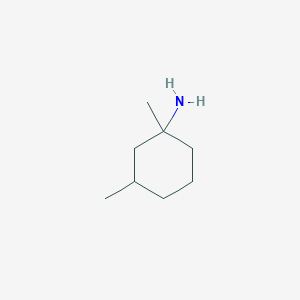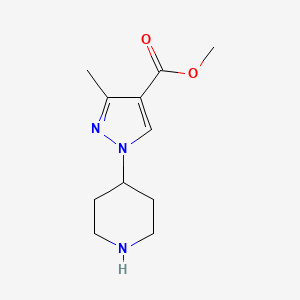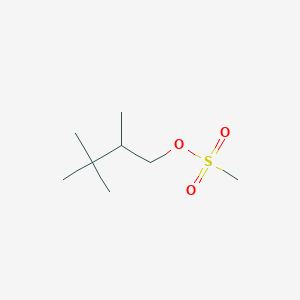![molecular formula C12H17FN2O2 B13236252 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide is an organic compound with the molecular formula C12H17FN2O2. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Methoxy Benzyl Intermediate: The initial step involves the reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine to form the corresponding benzylamine derivative.
Amidation Reaction: The benzylamine derivative is then subjected to an amidation reaction with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium fluoride (KF) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
3-Amino-2-[(3-chloro-4-methoxyphenyl)methyl]-N-methylpropanamide: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
3-Amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]-N-methylpropanamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and reactivity.
Uniqueness
The unique combination of the fluoro, methoxy, and N-methyl groups in 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C12H17FN2O2/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16) |
InChI Key |
WKXKTXYUTQFJTR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)








![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
